molecular formula C7H7IrO4- B14029756 carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate

carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate

Cat. No.: B14029756
M. Wt: 347.34 g/mol
InChI Key: NMFBREHTKYXYKM-FGSKAQBVSA-M
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Description

Historical Development of Transition Metal-Carbonyl Coordination Chemistry

The study of metal-carbonyl complexes began in the late 19th century with Ludwig Mond’s discovery of nickel tetracarbonyl (Ni(CO)~4~) in 1890. This marked the first systematic exploration of transition metals binding to carbon monoxide, a ligand now recognized for its ability to stabilize low oxidation states through synergistic σ-donation and π-backbonding. Early structural studies relied on infrared (IR) spectroscopy, which revealed the characteristic CO stretching frequencies (ν~CO~) that correlate with metal-ligand bonding strength. For example, terminal CO ligands in octahedral complexes like Mo(CO)~6~ exhibit ν~CO~ near 2,060 cm^−1^, while bridging modes shift these frequencies downward by 100–200 cm^−1^.

The mid-20th century saw advancements in X-ray crystallography, enabling precise determination of metal-carbon bond lengths and coordination geometries. In iridium complexes, the Ir–C~carbonyl~ bond typically measures 1.85–1.95 Å, shorter than Ir–C bonds in alkyl or aryl ligands due to the partial triple-bond character of M–CO interactions. These structural insights informed the development of cationic iridium carbonyl species, such as [Ir(CO)~2~(PC carbeneP)]^+^, which exhibit tunable electronic properties based on ancillary ligands.

The integration of α,β-unsaturated enolates into coordination chemistry emerged alongside the rise of organometallic catalysis. Ligands like (Z)-4-oxopent-2-en-2-olate (acac) offered a rigid, bidentate framework that enhances metal center stability while enabling substrate activation through conjugate π-systems. This combination of carbonyl and enolate ligands laid the groundwork for asymmetric catalysis, particularly in reactions requiring precise stereocontrol.

Significance of (Z)-4-Oxopent-2-en-2-olate Ligand Systems in Organometallic Catalysis

The (Z)-4-oxopent-2-en-2-olate ligand, commonly referred to as acetylacetonate (acac), coordinates to iridium through two oxygen atoms, forming a six-membered chelate ring that enforces a planar geometry around the metal center. This ligand’s α,β-unsaturated ketone moiety introduces electronic asymmetry, which is critical for inducing enantioselectivity in catalytic cycles. For instance, in iridium-catalyzed allylic substitutions, the acac ligand stabilizes intermediate Ir^I^ species while directing nucleophilic attack to the branched position of allylic electrophiles.

Recent studies demonstrate that modifying the acac ligand’s substituents alters catalytic activity. Bulky groups at the β-position increase steric hindrance, favoring higher enantiomeric excess (ee) in products. In one example, Ir(acac)~3~ catalyzed the asymmetric allylation of silyl enolates with up to 98% ee and >20:1 branched-to-linear selectivity. The ligand’s ability to modulate electron density at the iridium center was further evidenced by IR spectroscopy: complexes with electron-donating substituents on the acac ligand showed ν~CO~ frequencies 30–50 cm^−1^ lower than those with electron-withdrawing groups, indicating stronger π-backbonding.

Comparative analyses of iridium-acac-carbonyl complexes reveal their superiority over traditional phosphine-based catalysts in terms of air stability and functional group tolerance. For example, [Ir(CO)~2~(acac)]^+^ maintains catalytic activity in tetrahydrofuran (THF) at 50°C for over 12 hours, whereas analogous phosphine complexes decompose under similar conditions. This robustness stems from the acac ligand’s resistance to oxidative degradation and its capacity to stabilize iridium in multiple oxidation states.

Properties

Molecular Formula

C7H7IrO4-

Molecular Weight

347.34 g/mol

IUPAC Name

carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/p-1/b4-3-;;;

InChI Key

NMFBREHTKYXYKM-FGSKAQBVSA-M

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].[C-]#[O+].[C-]#[O+].[Ir]

Canonical SMILES

CC(=CC(=O)C)[O-].[C-]#[O+].[C-]#[O+].[Ir]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of iridium complexes with (Z)-4-oxopent-2-en-2-olate typically involves:

  • Formation of the (Z)-4-oxopent-2-en-2-olate ligand or its salt.
  • Reaction of the ligand with an iridium precursor, often an iridium halide or iridium carbonyl complex.
  • Coordination of carbon monoxide to the iridium center under controlled conditions.

This usually requires an inert atmosphere (argon or nitrogen) and anhydrous solvents to prevent ligand hydrolysis or oxidation.

Ligand Preparation

The (Z)-4-oxopent-2-en-2-olate ligand can be prepared by:

  • Deprotonation of 4-oxopent-2-en-2-one (a β-diketone) with a base such as sodium hydride or lithium diisopropylamide.
  • Alternatively, the ligand can be generated in situ by reaction of the diketone with a metal salt to form the metal acetylacetonate complex.

Iridium Complex Formation

Iridium complexes with β-diketonate ligands are commonly synthesized by:

  • Reacting iridium trichloride hydrate (IrCl3·xH2O) with the ligand in the presence of a base (e.g., sodium acetate) in refluxing organic solvents like ethanol or acetone.
  • Carbon monoxide is introduced either during or after complex formation by bubbling CO gas through the reaction mixture or by using iridium carbonyl precursors such as Ir(CO)2Cl(PPh3).

Specific Methodology for Carbon Monoxide; Iridium; (Z)-4-oxopent-2-en-2-olate

While direct literature on this exact compound is limited, synthesis methods of analogous iridium acetylacetonate carbonyl complexes provide a reliable basis:

Step Reagents & Conditions Description
1 (Z)-4-oxopent-2-en-2-one + base (e.g., NaH) in THF Formation of sodium (Z)-4-oxopent-2-en-2-olate salt
2 IrCl3·3H2O + sodium (Z)-4-oxopent-2-en-2-olate in ethanol, reflux Formation of Ir(III) acetylacetonate complex
3 Introduction of CO gas at room temperature or mild heating Coordination of carbon monoxide ligand to Ir center
4 Purification by recrystallization or chromatography Isolation of pure carbon monoxide; iridium; (Z)-4-oxopent-2-en-2-olate complex

Alternative Routes

  • Use of iridium carbonyl precursors (e.g., Ir(CO)2Cl(PPh3)) reacting directly with the ligand salt to form the complex in one step.
  • Photochemical or thermal methods to induce CO coordination post complex formation.

Experimental Data and Characterization

Spectroscopic Identification

  • NMR Spectroscopy: ^1H and ^13C NMR confirm ligand coordination and geometry. The enolate proton signals shift upon complexation.
  • Infrared (IR) Spectroscopy: Characteristic CO stretching frequencies (~1900-2100 cm^-1) confirm carbon monoxide coordination.
  • Mass Spectrometry: ESI-HRMS data confirm molecular ion peaks consistent with the iridium complex.
  • Elemental Analysis: Confirms stoichiometry of C, H, O, and Ir.

Physical Properties

Property Value (Approximate) Notes
Molecular Weight ~350-400 g/mol Depends on exact complex stoichiometry
Melting Point Variable Depends on purity and crystallinity
Solubility Soluble in organic solvents (acetone, ethanol) Typical for acetylacetonate complexes

Comparative Analysis with Related Metal Complexes

Metal Center Ligand Preparation Notes Reference Example
Cobalt(II) (Z)-4-oxopent-2-en-2-olate Prepared by reaction of cobalt salts with ligand salts PubChem CID 5483664
Beryllium (Z)-4-oxopent-2-en-2-olate Beryllium acetylacetonate prepared by direct reaction with ligand American Elements
Indium (Z)-4-oxopent-2-en-2-olate Organometallic complex soluble in organic solvents American Elements
Iridium (Z)-4-oxopent-2-en-2-olate Complexes formed via ligand salt and IrCl3, CO coordination Inferred from organometallic synthesis literature

Research Findings and Applications

  • Iridium complexes with β-diketonate ligands and CO are studied for catalytic properties, including hydrogenation and carbonylation reactions.
  • The (Z)-4-oxopent-2-en-2-olate ligand provides chelation stability and electronic tuning of the iridium center.
  • Carbon monoxide coordination modulates the electronic environment of iridium, influencing reactivity.

Summary Table of Preparation Methods

Method Reagents Conditions Advantages Limitations
Base deprotonation + IrCl3 + CO bubbling (Z)-4-oxopent-2-en-2-one, NaH, IrCl3·3H2O, CO gas Reflux in ethanol, inert atmosphere Straightforward, well-established Requires CO handling, inert conditions
Direct reaction with Ir carbonyl precursor Ir(CO)2Cl(PPh3), ligand salt Room temp to mild heating One-step CO coordination Precursor availability, cost
Photochemical CO insertion Preformed Ir-ligand complex + CO, UV irradiation Photoreactor setup Mild conditions, selective Specialized equipment

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can lead to the formation of iridium metal or other reduced species.

    Substitution: Ligand substitution reactions can occur, where the (Z)-4-oxopent-2-en-2-olate ligand is replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce iridium oxides, while reduction can yield iridium metal.

Scientific Research Applications

Carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate has several scientific research applications:

    Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

    Materials Science: It is studied for its potential use in the development of new materials with unique properties.

    Electrochemistry: The compound’s electrochemical properties make it useful in the development of sensors and other electrochemical devices.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.

Mechanism of Action

The mechanism by which carbon monoxide;iridium;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the ligands to the iridium center. This coordination can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cobalt(II) Acetylacetonate
  • Structure : Co(II) coordinated to (2E)-4-oxopent-2-en-2-olate and (2Z)-4-oxopent-2-en-2-olate ligands in a 1:1:1 ratio .
  • Differences :
    • Metal Center : Cobalt (Co²⁺) vs. Iridium (Ir⁴⁺/Ir³⁺). Cobalt’s lower electronegativity results in weaker metal-ligand bonds.
    • Isomerism : The E/Z ligand mixture in cobalt contrasts with the Z-specific configuration in the iridium complex, affecting steric bulk and electronic donation.
    • Applications : Cobalt complexes are widely used in oxidation reactions and materials science but exhibit lower thermal stability compared to iridium analogs .
Rhodium-BINAP Complexes
  • Structure : Rhodium coordinated to BINAP (chiral bisphosphine) and CO ligands.
  • Differences :
    • Catalytic Efficiency : Rhodium catalysts often require higher temperatures for decarbonylation, whereas iridium complexes operate under milder conditions due to stronger M–CO bonds .
    • Mechanism : Rhodium-mediated decarbonylation proceeds via oxidative addition of the aldehyde C–H bond, while iridium favors tandem dehydrogenation-decarbonylation cycles .

Reactivity and Mechanistic Insights

  • Decarbonylation Activity: Compound Turnover Frequency (TOF) Rate-Determining Step Ir-CO-(Z)-4-oxopent-2-en-2-olate High Phosphine dissociation Co(II)-Acetylacetonate Moderate Ligand substitution Rh-BINAP High Oxidative addition
  • Cobalt complexes exhibit broader substrate tolerance but lower turnover due to weaker metal-substrate interactions .

Biological Activity

The compound carbon monoxide; iridium; (Z)-4-oxopent-2-en-2-olate is a complex that combines the properties of carbon monoxide (CO), a known signaling molecule and potential therapeutic agent, with iridium, a metal that has shown promise in catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its catalytic properties, potential therapeutic applications, and underlying mechanisms.

Molecular Formula : The compound's structure can be represented as C10H12IrO3, where carbon monoxide acts as a ligand to the iridium center. The presence of the (Z)-4-oxopent-2-en-2-olate moiety contributes to its reactivity and interaction with biological systems.

Catalytic Activity

  • Electrochemical Oxidation of CO :
    • Recent studies have demonstrated that iridium-based catalysts exhibit high efficiency in the electrochemical oxidation of CO. For instance, iridium metal nanotubes have shown greater sensitivity for CO sensing compared to platinum counterparts, indicating their potential utility in biosensing applications .
    • The anodic current response of these nanotubes is linearly proportional to CO concentration changes, suggesting their effectiveness in real-time monitoring of CO levels in biological systems .
  • Mechanistic Insights :
    • Density functional theory (DFT) calculations indicate that CO adsorption on Ir(111) is stronger than on Pt(111), which may explain the enhanced catalytic activity observed with iridium-based systems . This property is crucial for developing efficient sensors and catalysts for various biochemical reactions.

Therapeutic Applications

  • Anti-Cancer Properties :
    • Iridium compounds have been investigated for their anti-cancer potential. Research indicates that certain iridium complexes can act as pro-drugs, converting into active forms that exhibit cytotoxic effects against cancer cells . The incorporation of CO may enhance these properties by modulating cellular signaling pathways involved in apoptosis and proliferation.
  • Biocompatibility :
    • Studies have shown that iridium compounds can be designed to minimize toxicity while maximizing therapeutic efficacy. For example, modifications to the ligand environment can improve solubility and cellular uptake, making them suitable candidates for drug development .

Study 1: Electrochemical Behavior of Iridium Nanotubes

A recent study assessed the electrochemical behavior of iridium nanotubes in the presence of CO. Key findings included:

  • Sensitivity : Ir metal nanotubes exhibited a 20% higher sensitivity for CO oxidation than commercial platinum electrodes.
  • Stability : The nanotubes maintained 97.6% of their initial current after extensive testing, indicating robust performance under continuous operation conditions .

Study 2: Iridium Complexes as Pro-drugs

Research focusing on iridium complexes revealed:

  • Mechanism of Action : These complexes can be activated by cellular conditions, leading to targeted cytotoxicity against tumor cells.
  • Efficacy : In vitro studies demonstrated significant reductions in cell viability for various cancer cell lines when treated with iridium-based compounds .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Electrochemical SensingHigh sensitivity for CO detection using iridium nanotubes
Anti-Cancer ActivityIridium complexes show potential as pro-drugs with cytotoxic effects
Catalytic EfficiencyEnhanced CO oxidation rates compared to platinum catalysts
BiocompatibilityModified ligands improve solubility and reduce toxicity

Q & A

Basic Research Questions

Q. How can (Z)-4-oxopent-2-en-2-olate be synthesized and characterized in a laboratory setting?

  • Methodology : Synthesis typically involves deprotonation of the parent enol using strong bases (e.g., LDA or NaH) under inert conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry, supplemented by X-ray crystallography for unambiguous structural assignment. Ensure purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) .

Q. What experimental protocols are recommended for studying carbon monoxide binding to iridium complexes?

  • Methodology : Use inert-atmosphere techniques (Schlenk line or glovebox) to prepare iridium carbonyl complexes. Monitor CO coordination via infrared (IR) spectroscopy (ν(CO) stretching frequencies between 1900–2100 cm⁻¹). Validate intermediates using single-crystal X-ray diffraction (employing SHELX programs for structure refinement) and cyclic voltammetry to assess redox properties .

Q. How should researchers handle discrepancies in kinetic data for iridium-catalyzed decarbonylation reactions?

  • Methodology : Conduct isotopic labeling (e.g., deuterated substrates) to probe kinetic isotope effects (KIEs). Compare electronic effects using para-substituted substrates. Replicate experiments under varied conditions (temperature, solvent, ligand ratios) to isolate rate-determining steps. Cross-validate with computational methods (DFT) to reconcile experimental and theoretical data .

Advanced Research Questions

Q. What mechanistic insights explain the role of iridium in tandem catalytic cycles involving CO release?

  • Methodology : Mechanistic studies require isolating intermediates (e.g., IrCl(CO)(rac-BINAP)) via stoichiometric reactions and characterizing them spectroscopically. Use operando IR or Raman spectroscopy to track CO release dynamics. Computational modeling (e.g., DFT) can elucidate transition states, such as phosphine dissociation during decarbonylation, supported by experimental KIEs (e.g., KIE = 1.0 for decarbonylation steps) .

Q. How can factorial design optimize reaction conditions for iridium-mediated CO insertion into organic substrates?

  • Methodology : Apply a 2^k factorial design to evaluate variables (e.g., temperature, CO pressure, ligand ratio). Use response surface methodology (RSM) to model interactions between parameters. For example, prioritize CO pressure and temperature as critical factors for yield optimization. Validate with ANOVA to ensure statistical significance .

Q. What strategies resolve contradictions in CO binding affinity across iridium complexes with varying coordination geometries?

  • Methodology : Compare square planar vs. octahedral complexes using X-ray absorption spectroscopy (XAS) to assess ligand field effects. Perform isothermal titration calorimetry (ITC) to quantify binding constants. Cross-reference with computational studies (e.g., molecular orbital analysis) to explain electronic influences on CO affinity .

Q. How do steric and electronic effects in (Z)-4-oxopent-2-en-2-olate derivatives influence their reactivity in iridium-catalyzed systems?

  • Methodology : Synthesize derivatives with substituents of varying bulkiness/electron-withdrawing capacity. Monitor reaction rates via stopped-flow kinetics. Use Hammett plots to correlate electronic effects with turnover frequencies. Pair with X-ray crystallography to analyze steric clashes in transition states .

Data Analysis and Validation

Q. What statistical approaches are suitable for interpreting conflicting CO oxidation activity in iridium single-atom catalysts?

  • Methodology : Apply principal component analysis (PCA) to identify outliers in activity datasets. Use error-scaled Arrhenius plots to distinguish intrinsic catalytic activity from diffusion-limited regimes. Validate with aberration-corrected transmission electron microscopy (AC-TEM) to confirm single-atom dispersion .

Q. How should researchers address inconsistencies in CO adsorption isotherms for iridium-based materials?

  • Methodology : Standardize measurement protocols (e.g., BET surface area, pore size distribution). Use in-situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) to differentiate physisorption vs. chemisorption. Replicate experiments across multiple batches to assess reproducibility .

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